H-Ala-oall hydrochloride, also known as (2S)-1-(Allyloxy)-1-oxo-2-propanaminium chloride, is a chemical compound with the molecular formula and a molecular weight of 165.62 g/mol. It is classified as an amino acid derivative and is utilized primarily in peptide synthesis and biochemical research due to its structural properties and reactivity .
H-Ala-oall hydrochloride is derived from the amino acid alanine, modified with an allyloxy group. This compound falls under the category of hydrochloride salts, which are often used to enhance the solubility and stability of active pharmaceutical ingredients. It is cataloged in various chemical databases, including PubChem, where it is identified with the CID number 56777047 .
The synthesis of H-Ala-oall hydrochloride can be achieved through several methodologies, including:
The synthesis process may require specific conditions such as temperature control and reaction time optimization to maximize yield and purity. Additionally, analytical methods like ion chromatography can be employed to monitor the reaction progress and assess product quality .
H-Ala-oall hydrochloride has a distinct molecular structure characterized by:
The structural representation includes an allyloxy group attached to the alanine backbone, which influences its reactivity and interaction with other molecules .
H-Ala-oall hydrochloride participates in various chemical reactions typical of amino acids and their derivatives:
Reactions involving H-Ala-oall hydrochloride often require specific catalysts or coupling agents to facilitate bond formation while minimizing side reactions. Reaction conditions such as pH and temperature are critical for optimizing yields .
The mechanism of action for H-Ala-oall hydrochloride primarily revolves around its ability to participate in peptide synthesis. The presence of the allyloxy group provides steric hindrance that can influence the selectivity of reactions:
Studies indicate that variations in substituents on the amino acid backbone can significantly affect reaction kinetics and product distribution .
Relevant data such as melting point and boiling point are essential for practical applications but require specific experimental determination .
H-Ala-oall hydrochloride serves multiple roles in scientific research:
Alkoxycarbonyl groups serve as crucial protecting moieties in the synthesis of alanine derivatives like H-Ala-OAll HCl, preventing unwanted side reactions during peptide assembly. Ethoxycarbonyl (EOC) protection has emerged as a particularly effective strategy for α-amino group protection in alanine derivatives prior to allyl ester functionalization. This approach employs ethyl chloroformate to form the EOC-alanine intermediate, which subsequently undergoes catalytic reduction to yield the unprotected amine ready for esterification. The catalytic reduction step typically utilizes palladium-based catalysts under controlled hydrogen pressure (1-3 atm) to achieve near-quantitative deprotection yields while preserving stereochemical integrity [1].
Alternative protection strategies include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, though these present distinct challenges. Cbz removal requires catalytic hydrogenation under conditions that risk premature reduction of the allyl ester functionality in H-Ala-OAll HCl. Boc deprotection necessitates strong acidic conditions (e.g., trifluoroacetic acid) that may promote ester hydrolysis or racemization. The EOC approach provides a strategic advantage through its selective removal under mild catalytic conditions compatible with acid-sensitive allyl protecting groups [1] [9]. The chemical stability profile of EOC-protected intermediates enables their crystallization from aqueous ethanol systems, significantly reducing impurities before subsequent functionalization steps. This purification capability is critical for pharmaceutical-grade synthesis where impurity control is paramount [1].
Table 1: Comparative Analysis of Alkoxycarbonyl Protecting Groups for Alanine Derivatives
Protecting Group | Deprotection Conditions | Compatibility with Allyl Ester | Crystallization Solvent |
---|---|---|---|
Ethoxycarbonyl (EOC) | Pd/C, H₂ (1-3 atm) | Excellent | Ethanol/water mixtures |
Benzyloxycarbonyl (Cbz) | Pd/C, H₂ | Moderate (risk of over-reduction) | Ethyl acetate/hexane |
tert-Butoxycarbonyl (Boc) | TFA or HCl in dioxane | Poor (acid-sensitive) | Diethyl ether |
Allyl ester protection of the C-terminal carboxylic acid in alanine derivatives offers significant strategic advantages in peptide synthesis, particularly through its orthogonality to other protecting groups and mild deprotection conditions. The optimized synthesis of H-Ala-OAll HCl employs a two-stage approach beginning with the formation of the allyl ester moiety prior to introduction of the hydrochloride salt. This sequence prevents potential side reactions during esterification and maintains chiral purity. The reaction typically utilizes allyl alcohol in dichloromethane with dicyclohexylcarbodiimide (DCC) as coupling agent and 4-dimethylaminopyridine (DMAP) as catalyst at 0-5°C, achieving yields exceeding 85% with minimal racemization (<1%) [3] [9].
Critical optimization parameters include strict temperature control (<5°C) during coupling to suppress epimerization and precise stoichiometry of DMAP catalyst (5-10 mol%) to prevent N-acylation byproducts. Post-reaction purification leverages the differential solubility of the allyl ester derivative in organic-aqueous solvent systems, typically employing ethyl acetate/water partitioning followed by silica gel chromatography to remove DCU (dicyclohexylurea) byproducts. The exceptional stability of the allyl ester toward nucleophilic bases (e.g., piperidine) and mild acids makes it particularly valuable for Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where it survives repetitive deprotection cycles unscathed [9]. This stability profile enables its application as a temporary protecting group that can be cleanly removed under nearly neutral conditions using palladium(0) catalysts without affecting other sensitive functionalities in complex peptide sequences.
Table 2: Optimized Reaction Parameters for Allyl Ester Formation
Parameter | Optimal Conditions | Effect of Deviation |
---|---|---|
Temperature | 0-5°C | >10°C increases racemization to 3-5% |
DMAP concentration | 5-10 mol% | <5% reduces yield; >10% promotes diacylation |
Reaction time | 12-16 hours | <8h gives incomplete conversion |
Solvent system | Anhydrous DCM | Polar solvents promote hydrolysis |
Purification method | EtOAc/water partition + silica chromatography | Direct crystallization gives lower purity |
Hydrochloride salt formation represents a critical stabilization strategy for H-Ala-OAll intermediates, providing enhanced crystallinity and protection against racemization during storage and handling. The salification process involves precise pH control during salt crystallization, typically achieved by introducing anhydrous hydrogen chloride gas into cold (-10°C) ethereal solutions of the free base. This approach yields high-purity crystalline material (typically >99.5% by HPLC) with superior stability compared to the amorphous free base form. The hydrochloride salt formation effectively protonates the amine group, creating an internal environment that suppresses nucleophilic attack on the chiral center and significantly reducing racemization rates during storage [3] [10].
The crystalline structure of H-Ala-OAll HCl exhibits reduced hygroscopicity compared to the free base, with water uptake of <0.5% at 75% relative humidity versus >5% for the free base. This property is crucial for pharmaceutical manufacturing processes where moisture control directly impacts product stability. The hydrochloride salt demonstrates exceptional thermal stability up to 150°C, as confirmed by differential scanning calorimetry studies. Additionally, the ionic character imparted by hydrochloride formation enables purification through pH-selective crystallization techniques, effectively removing both acidic and basic impurities in a single step. The hydrochloride salt form maintains stability across diverse pharmaceutical excipients, making it the preferred form for peptide synthesis applications requiring extended storage [3] [8] [10]. This stability profile is particularly valuable in multi-step peptide syntheses where intermediates may undergo prolonged storage between coupling cycles.
Table 3: Stability Comparison of Free Base vs. Hydrochloride Salt
Stability Parameter | Free Base | Hydrochloride Salt |
---|---|---|
Hygroscopicity (75% RH) | >5% weight gain | <0.5% weight gain |
Racemization rate (25°C) | 1.2%/month | 0.05%/month |
Thermal decomposition onset | 95°C | 150°C |
Crystallinity | Amorphous | Well-defined crystals |
Impurity profile after storage | Multiple degradation products | Single main degradation product |
The synthesis of H-Ala-OAll HCl demonstrates distinct advantages and limitations when comparing solid-phase and solution-phase approaches, with significant implications for scalability and purity. Solution-phase synthesis offers superior scalability, with documented batch sizes exceeding 10 kg using conventional reactor systems. This approach employs crystallization-based purification at multiple stages, yielding material with exceptional chiral purity (>99.5% ee) and chemical purity (>99%). However, it requires extensive solvent volumes (typically 20-30 L/kg product) and longer processing times (48-72 hours for complete synthesis and purification) [1] [9].
Solid-phase synthesis utilizing 2-chlorotrityl chloride resin enables rapid assembly (4-6 hours total synthesis time) with minimal epimerization (<0.1%). The mechanical stability of the resin-linker system allows for high-flow washing protocols that efficiently remove excess reagents, reducing purification complexity. However, this method faces significant limitations in scalability due to swelling constraints in large-scale reactors and lower loadings (typically 0.8-1.2 mmol/g versus multi-kilogram solution batches). Cleavage from solid support using mild acid conditions (1% TFA in DCM) yields H-Ala-OAll HCl directly, but introduces trifluoroacetate impurities that require additional ion-exchange steps for pharmaceutical-grade material [4] [9].
The choice between techniques depends on application requirements. Solution-phase synthesis delivers superior material for pharmaceutical bulk applications where high purity and crystallinity are essential. Solid-phase approaches offer distinct advantages for combinatorial chemistry applications requiring rapid access to diverse Ala-containing building blocks. Recent hybrid approaches employ solution-phase synthesis for the initial H-Ala-OAll HCl preparation followed by solid-phase incorporation into peptide chains, leveraging the benefits of both methodologies [4] [9].
Table 4: Synthesis Technique Comparison for H-Ala-OAll HCl Production
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Typical scale | Multi-kilogram | Milligrams to grams |
Synthesis time | 48-72 hours | 4-6 hours |
Purity (HPLC) | >99% | 90-95% (requires purification) |
Chiral purity (ee) | >99.5% | >99.9% |
Solvent consumption | High (20-30 L/kg) | Low (5-10 L/g) |
Purification method | Crystallization | Resin washing |
Main impurity sources | DCU, solvents | Trifluoroacetate, linker fragments |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1